4-Chlorophenol: A Comprehensive Technical Guide to its Physical and Chemical Properties
4-Chlorophenol: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenol (4-CP) is an organochlorine compound with the chemical formula C₆H₅ClO. As one of the three isomers of monochlorophenol, it is a significant compound in various industrial and research applications. It serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] Given its widespread use and environmental presence, a thorough understanding of its physical and chemical properties is paramount for professionals in research, drug development, and environmental science. This guide provides an in-depth overview of 4-chlorophenol's core properties, detailed experimental protocols for their determination, and a visual representation of its key chemical pathways.
Physical and Chemical Properties
4-Chlorophenol is a colorless to pale yellow crystalline solid with a characteristic phenolic odor.[3][4] It is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or if inhaled, and is toxic to aquatic life with long-lasting effects.[5]
Identification and Structure
| Property | Value | Reference(s) |
| IUPAC Name | 4-chlorophenol | [1][3] |
| CAS Number | 106-48-9 | [1][2] |
| Molecular Formula | C₆H₅ClO | [1][2][6] |
| Molecular Weight | 128.56 g/mol | [2][6][7] |
| SMILES | C1=CC(=CC=C1O)Cl | [1] |
| InChI Key | WXNZTHHGJRFXKQ-UHFFFAOYSA-N | [1] |
| Appearance | White to pale yellow crystalline solid | [2][3][8] |
| Odor | Characteristic phenolic odor | [3][4] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 42 - 45 °C | [5][7][9] |
| Boiling Point | 220 °C (at 1013 hPa) | [9][10][11] |
| Density | 1.306 g/mL at 25 °C | [7][9] |
| Vapor Pressure | 0.15 hPa (at 20 °C) / 1 mmHg (at 49.8 °C) | [3][5][7][9] |
| Vapor Density | 4.43 (vs. air) | [3][9] |
| Flash Point | 121 °C | [5][11] |
| LogP (Octanol-Water Partition Coefficient) | 2.39 | [3] |
| Henry's Law Constant | 6.3 x 10⁻⁷ atm·m³/mol | [3] |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | 27 g/L (2.7 g/100 mL) at 20 °C | [1][5][9] |
| Ethanol (B145695) | Soluble (50 mg/mL) | [7][9] |
| Ether | Soluble | [12] |
| Benzene | Soluble (44.4 g/100ml at 20 °C) | [7] |
| Acetone | Soluble (74.4 g/100ml at 20 °C) | [7] |
| Glycerin | Soluble | [12] |
Acidity
| Property | Value | Reference(s) |
| pKa | 9.18 - 9.41 | [1][9] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of 4-chlorophenol.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the 4-chlorophenol sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[10]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.[4][13]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (around 43 °C), heat rapidly to about 20 °C below the expected temperature.
-
Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[13]
-
Observe the sample through the magnifying lens.
-
-
Recording the Melting Range:
Water Solubility Determination (OECD 105 Flask Method)
This protocol is based on the OECD Test Guideline 105 for determining the water solubility of substances with solubility above 10⁻² g/L.[15][16]
Apparatus:
-
Constant temperature water bath or shaker (20 ± 0.5 °C)
-
Flasks with stoppers
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., with a membrane filter)
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Equilibration:
-
Add an excess amount of 4-chlorophenol to a flask containing a known volume of distilled water. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Seal the flask and place it in a constant temperature bath or shaker set at 20 °C.
-
Agitate the mixture for a sufficient time to reach equilibrium. This may take 24 to 48 hours. Periodically take samples to determine when the concentration of the dissolved substance becomes constant.
-
-
Phase Separation:
-
After equilibrium is reached, allow the mixture to stand at 20 °C to let the undissolved particles settle.
-
Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure the temperature is maintained at 20 °C during this step to prevent precipitation or further dissolution.[16]
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant or filtrate for analysis.
-
Determine the concentration of 4-chlorophenol in the aqueous sample using a validated and calibrated analytical method, such as HPLC-UV or GC-MS.
-
Perform at least three independent determinations.
-
pKa Determination by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of a weak acid like 4-chlorophenol by titrating it with a strong base.
Apparatus:
-
Calibrated pH meter with a glass electrode
-
Burette (50 mL)
-
Beaker (100 mL)
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M NaOH solution
-
Standard pH buffers (e.g., pH 4, 7, 10) for calibration
Procedure:
-
Preparation:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Accurately weigh a known amount of 4-chlorophenol and dissolve it in a known volume of deionized water in a beaker. A small amount of a co-solvent like ethanol may be used if necessary to aid dissolution, but water is preferred.[17]
-
-
Titration:
-
Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Begin stirring at a moderate, constant speed.
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[5]
-
Continue the titration well past the equivalence point (the region of rapid pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
Determine the volume at the half-equivalence point (Veq/2).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the weak acid.[1][5]
-
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of 4-chlorophenol using reverse-phase HPLC with UV detection.
Apparatus:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
HPLC-grade solvents (acetonitrile, methanol (B129727), water).
-
Analytical balance and volumetric flasks.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 4-chlorophenol of known concentration (e.g., 1000 µg/mL) in a suitable solvent like methanol or acetonitrile (B52724).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve the 4-chlorophenol sample in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v). A small amount of acid (e.g., phosphoric acid) can be added to the aqueous phase to improve peak shape.[11][18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength of 280 nm.[18][19]
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Identify the 4-chlorophenol peak based on its retention time compared to the standard.
-
Quantify the amount of 4-chlorophenol in the sample by interpolating its peak area from the calibration curve. The purity can be expressed as a percentage of the main peak area relative to the total area of all peaks.
-
Chemical Reactions and Pathways
4-Chlorophenol undergoes typical reactions of phenols, such as electrophilic aromatic substitution, and is also subject to various degradation processes.
Synthesis
One common industrial method for the synthesis of 4-chlorophenol is the direct chlorination of phenol (B47542). The reaction conditions, such as the solvent and catalyst, can be adjusted to favor the formation of the para-isomer over the ortho-isomer.[9][20]
Degradation Pathways
4-Chlorophenol is a persistent environmental pollutant, and its degradation has been extensively studied. Two major degradation routes are photocatalytic degradation and microbial degradation.
Photocatalytic Degradation: In the presence of a semiconductor photocatalyst like TiO₂ and UV light, 4-chlorophenol can be degraded through advanced oxidation processes. The degradation is initiated by hydroxyl radicals and proceeds through two main initial pathways: hydroxylation to form 4-chlorocatechol (B124253) and substitution of the chlorine atom to form hydroquinone.[21][22][23] These intermediates are further oxidized to ring-opened aliphatic compounds and eventually mineralized to CO₂, H₂O, and HCl.[24][25]
Microbial Degradation: Certain microorganisms can utilize 4-chlorophenol as a carbon source. The degradation pathways vary among different bacterial strains. A common pathway involves the initial hydroxylation of 4-chlorophenol to form 4-chlorocatechol. The aromatic ring of 4-chlorocatechol is then cleaved, typically through an ortho- or meta-cleavage mechanism, leading to intermediates that can enter the central metabolic pathways of the microorganism.
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